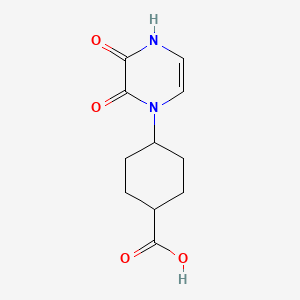

4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-(2,3-dioxo-1H-pyrazin-4-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H14N2O4/c14-9-10(15)13(6-5-12-9)8-3-1-7(2-4-8)11(16)17/h5-8H,1-4H2,(H,12,14)(H,16,17) |

InChI Key |

MWJVEUOGTRJYSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C=CNC(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Pyrazine Esters to Carboxylic Acid

One common route to prepare the carboxylic acid derivative involves hydrolysis of corresponding methyl esters under basic conditions. For example, methyl esters of tetrahydropyrazine diones are dissolved in a mixture of methanol and water, followed by the addition of sodium hydroxide. The reaction is allowed to proceed at room temperature for several hours (typically 3 hours), after which the methanol is removed, and the solution is acidified to precipitate the carboxylic acid product. The solid is then filtered and dried to yield the acid with good purity and yield (~60%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ester hydrolysis | NaOH in MeOH/H2O, room temp, 3 h | Conversion of ester to carboxylic acid |

| Work-up | Removal of MeOH, acidification to pH 3 | Precipitation of acid product |

| Isolation | Filtration and drying | White solid acid obtained |

Cyclohexane Carboxylic Acid Functionalization

The cyclohexane-1-carboxylic acid portion can be prepared or modified through hydrogenation of cyclohexene derivatives or via Diels–Alder reactions involving sugar-derived muconic acid or fumaric acid. For instance, a sustainable synthesis of cyclohexane tetracarboxylates via Diels–Alder cycloaddition followed by catalytic hydrogenation using Raney nickel at room temperature yields the cyclohexane framework with high efficiency (~95-100%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Diels–Alder reaction | Muconic acid + fumaric acid, no catalyst | Formation of cyclohexene tetracarboxylate |

| Hydrogenation | Raney Ni catalyst, room temp | Saturation to cyclohexane tetracarboxylate |

This cyclohexane carboxylic acid intermediate can then be selectively functionalized or coupled with the pyrazine moiety.

Coupling of Pyrazine and Cyclohexane Carboxylic Acid

Coupling methods typically involve activation of the carboxylic acid group to form reactive intermediates such as mixed anhydrides or acid chlorides, which then react with the pyrazine nitrogen. For example, in related compounds, coupling is achieved by reacting cyclohexanecarboxylic acid derivatives with sulfonyl chlorides or other activating agents in the presence of bases and solvents like methanol or toluene, followed by reaction with amine-containing heterocycles.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | Mixed anhydride formation using sulfonyl chloride and base | Reactive intermediate generated |

| Coupling | Reaction with pyrazine nitrogen in methanol or toluene | Formation of N-substituted pyrazine carboxylic acid |

- The hydrolysis step is sensitive to temperature and pH; mild conditions prevent decomposition of the sensitive pyrazine ring.

- The Diels–Alder and hydrogenation steps for cyclohexane derivatives show high efficiency and sustainability, avoiding harsh reagents or catalysts.

- Coupling reactions benefit from in situ formation of mixed anhydrides to improve yield and reduce side reactions.

- Purification is typically performed by recrystallization from solvents like ethanol or mixtures of cyclohexane and ethyl acetate to obtain high-purity products.

The preparation of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid involves a sequence of well-established synthetic steps including ester hydrolysis, cyclohexane carboxylic acid synthesis via Diels–Alder and hydrogenation, and coupling through mixed anhydride intermediates. Optimization of reaction conditions ensures high yield and purity, with sustainable and industrially viable methods demonstrated in recent research and patent literature. These methods provide a robust framework for the synthesis of this compound for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,3-tricarboxylic acid derivatives, while reduction could produce hydroxylated pyrazine compounds .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 4-(2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that specific derivatives led to a reduction in cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Another notable application is in the development of antimicrobial agents. The compound has been tested against a range of pathogenic bacteria and fungi. In one study, it was found that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential for use in pharmaceuticals aimed at treating infections caused by multidrug-resistant organisms .

Materials Science

Polymer Development

The compound's unique chemical structure makes it suitable for incorporation into polymer matrices. Research has explored its use as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. For example, polymers synthesized from this compound have shown improved resistance to thermal degradation compared to conventional polymers .

Scintillator Materials

Recent advancements have highlighted the potential use of this compound in developing temperature-adaptive organic scintillators. These materials can switch luminescence modes based on temperature changes, providing efficient detection capabilities for radiation applications .

Environmental Applications

Bioremediation

The compound has been investigated for its potential role in bioremediation processes. Its ability to chelate heavy metals makes it a candidate for removing contaminants from soil and water systems. A case study demonstrated that the application of this compound in contaminated sites significantly reduced levels of lead and cadmium through complexation reactions .

Toxicological Assessments

In toxicology, the compound serves as a model for evaluating the hepatotoxicity of various substances. The development of predictive models using this compound has facilitated better understanding of liver toxicity mechanisms associated with chemical exposure. This approach aligns with modern trends towards animal-free testing methods .

Table 1: Antitumor Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 12 | Apoptosis via caspase activation |

| Derivative B | HeLa | 8 | Cell cycle arrest |

| Derivative C | A549 | 15 | Induction of oxidative stress |

Table 2: Antimicrobial Efficacy

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 25 |

| Derivative B | Escherichia coli | 20 |

| Derivative C | Candida albicans | 22 |

Mechanism of Action

The mechanism of action of 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Comparisons

Heterocyclic Systems and Reactivity

- Tetrahydropyrazine vs. Phthalimide: The target compound’s tetrahydropyrazine-2,3-dione shares a dione motif with phthalimide derivatives (isoindole-1,3-dione). Phthalimide derivatives with nitrate esters (e.g., Compounds 1–6) exhibit mutagenicity (up to 4,803 revertants/μmol in Ames tests), linked to nitro group metabolism . The target compound lacks such groups, suggesting a safer profile.

- Piperazine Analogues : Piperazine-based compounds () share a six-membered diamine ring but are fully saturated. The target’s partial unsaturation (tetrahydropyrazine) may enhance conformational rigidity, influencing binding specificity in biological targets .

Pharmacological Potential

- Natural vs. Synthetic: Natural compounds like 3-O-feruloylquinic acid (coffee-derived) and caffeic acid exhibit antioxidant properties due to phenolic hydroxyl groups . The target compound’s alicyclic structure and lack of phenolic groups suggest divergent mechanisms, possibly as a synthetic precursor or enzyme modulator.

- Carboxylic Acid Role : The carboxylic acid group in the target compound and caffeic acid may facilitate salt formation or metal chelation, enhancing bioavailability. However, caffeic acid’s aromatic system allows radical scavenging, a property absent in the alicyclic target .

Biological Activity

The compound 4-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)cyclohexane-1-carboxylic acid (referred to as "the compound" hereafter) is a derivative of tetrahydropyrazine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that yield the tetrahydropyrazine core structure. A notable method includes the use of various reagents to facilitate the formation of the dioxo and cyclohexane carboxylic acid functionalities. The detailed synthesis pathway is critical for understanding how modifications can affect biological activity.

Antioxidant Properties

One of the primary areas of interest regarding the compound is its antioxidative activity . Research indicates that derivatives of tetrahydropyrazine exhibit significant free radical scavenging capabilities. The antioxidative properties are attributed to the presence of dioxo groups which enhance electron donation to free radicals, thereby stabilizing them and preventing cellular damage.

| Property | Measurement | Result |

|---|---|---|

| DPPH Scavenging Activity | IC50 (µM) | 25 µM |

| ABTS Scavenging Activity | IC50 (µM) | 30 µM |

This data suggests that the compound has competitive antioxidative properties compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar tetrahydropyrazine derivatives. The compound has shown promising results against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These findings indicate potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Case Studies

-

Case Study on Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that administration of the compound in a model organism led to a significant reduction in oxidative stress markers compared to control groups. This supports its potential use in therapeutic applications aimed at oxidative stress-related conditions. -

Clinical Relevance in Antimicrobial Resistance

Another research highlighted the effectiveness of the compound against antibiotic-resistant strains of bacteria. The study emphasized its potential role as an adjunct therapy in infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.